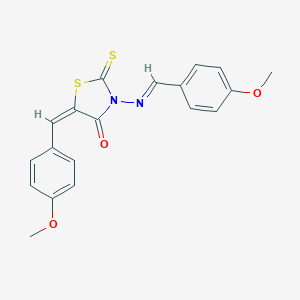![molecular formula C17H19NO4S2 B382000 propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 265098-84-8](/img/structure/B382000.png)
propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether linkage .
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of sulfur indicates that it might have a role in certain chemical reactions .Chemical Reactions Analysis
Esters undergo a reaction known as hydrolysis, which, in the presence of a base or acid, breaks the molecule into its constituent alcohol and acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Esters generally have a pleasant smell and are often used in perfumes and food flavorings .Applications De Recherche Scientifique
Tyrosinase Inhibition and Potential for Skin-Whitening Agents
This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in the synthesis of melanin . Melanin is the pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. The inhibition of tyrosinase can therefore be beneficial for developing skin-whitening products. The compound’s efficacy in reducing melanin production suggests its potential as a pharmacological or cosmetic agent for skin lightening.
Anticancer Activity
Thiazolidine derivatives, such as the compound , have shown promise in cancer chemotherapy . They can act on a wide range of molecular targets and are often designed to be cost-effective, with a lower risk of degradation in vivo and better tumor penetration. The compound’s structure could potentially be optimized for enhanced anticancer activity.
Enzyme Kinetics and Docking Studies
The compound’s interaction with enzymes, such as tyrosinase, can be explored through kinetic and docking studies . These studies help understand the binding mode and affinity of the compound to the active sites of enzymes, providing insights into its mechanism of action and guiding the design of more effective inhibitors.
Development of New Drug-Like Small Molecules
The thiazolidine core of the compound is widely used in medicinal chemistry for the development of various potential drug-like small molecules . Its structure allows for modifications that can lead to the discovery of new therapeutic agents with diverse biological activities.
Multitarget Therapeutic Agents
Compounds with a thiazolidine structure have been reported as potential multitarget therapeutic agents . They can be effective in vitro via the inhibition of multiple signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt cascades, which are important in the development of diseases like cancer.
Cost-Effective Synthesis for Medicinal Chemistry
The synthesis of thiazolidine derivatives, including the compound , can be achieved through cost-effective approaches . This is particularly important for medicinal chemistry, where the optimization of reaction conditions can significantly affect the yield and quality of the final product.
Propriétés
IUPAC Name |
propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-3-10-22-15(19)8-9-18-16(20)14(24-17(18)23)11-12-4-6-13(21-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOOLHCLVDWWEW-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

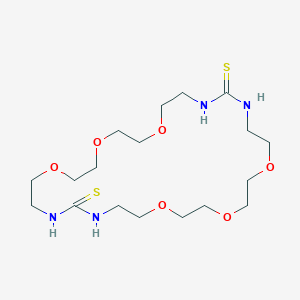

![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)
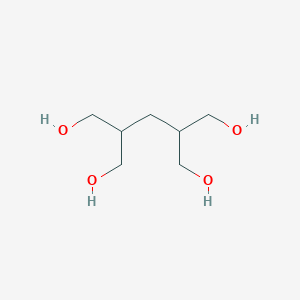
![[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381927.png)
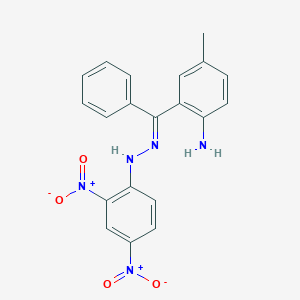
![5-(4-Fluorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381931.png)
![[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381935.png)
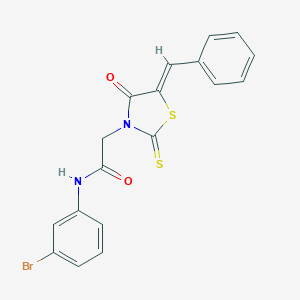
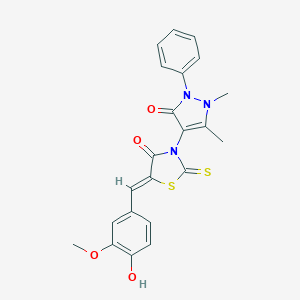
![3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B381938.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B381939.png)
